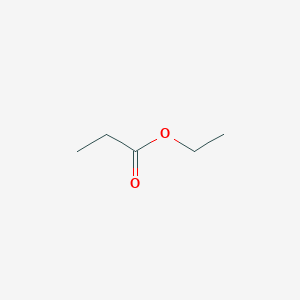

Ethyl propionate

Description

Significance of Ethyl Propionate (B1217596) as a Model Compound in Chemical and Biological Systems

The utility of ethyl propionate as a model compound is a recurring theme in diverse scientific disciplines, from atmospheric chemistry and combustion science to biochemistry and pharmacology. Its relatively simple yet representative structure allows for detailed investigation of reaction mechanisms and molecular interactions that can be extrapolated to more complex molecules.

In the realm of chemical systems , ethyl propionate serves as a valuable surrogate for larger, more complex esters, such as those found in biodiesel. sigmaaldrich.com Its combustion characteristics are studied to understand and model the behavior of fatty acid ethyl esters, which are key components of first-generation biodiesel. taylorandfrancis.com Research in this area involves developing skeletal kinetic mechanisms to predict the formation of hydrocarbons, carbonyls, and aromatic compounds during the combustion of ethyl propionate, providing insights that are crucial for improving engine efficiency and reducing harmful emissions. researchgate.net Furthermore, its reactions in the atmosphere, particularly with hydroxyl radicals and chlorine atoms, are investigated to model the atmospheric fate of volatile organic compounds (VOCs). nist.gov

The study of photo-initiated reactions of ethyl propionate also provides a model for understanding more complex photochemical processes. patsnap.com In organic synthesis, it is used as a reactant in various reactions, including dipolar cycloadditions for the synthesis of heterocyclic compounds like pyrazoles, which have significant pharmaceutical and agricultural applications. chemicalbook.com

In biological systems , ethyl propionate is a key substrate for studying enzyme kinetics, particularly the activity of esterases. patsnap.com Esterases are a broad class of enzymes that catalyze the hydrolysis of esters, and understanding their substrate specificity is vital in many biological processes and for the development of new therapeutics. researchgate.net Ethyl propionate's simple structure allows researchers to probe the active sites of these enzymes and understand how they recognize and process different substrates. nih.gov This research is not only fundamental to biochemistry but also has practical applications in the pharmaceutical industry for studying drug metabolism and in the development of prodrugs. patsnap.com The compound is also utilized in studies of biochemical pathway regulation, where it helps in understanding cellular processes and metabolic networks. patsnap.com

Evolution of Research Perspectives on Ethyl Propionate

The scientific community's perspective on ethyl propionate has evolved significantly over time. Initially, research was primarily focused on its natural occurrence, its synthesis, and its properties as a flavoring and fragrance agent. patsnap.com The classic Fischer-Speier esterification, reacting ethanol (B145695) with propionic acid, has been a long-standing method for its synthesis. wikipedia.org Early literature focused on optimizing these synthesis processes, with various catalysts and reaction conditions being explored to maximize yield and purity. google.comresearchgate.netchemicalbook.com

As analytical techniques became more sophisticated, the focus of research expanded. The availability of techniques like gas chromatography, mass spectrometry, and various forms of spectroscopy (NMR, IR) allowed for a more detailed characterization of the compound and its reactions. patsnap.comaskfilo.comchemicalbook.com This paved the way for its use as a model compound in more complex studies.

In recent decades, the advent of powerful computational methods has again shifted the research landscape. Molecular dynamics simulations and quantum mechanical calculations are now used to study the molecular interactions of ethyl propionate in great detail. patsnap.com These computational studies complement experimental work by providing insights into reaction mechanisms, predicting thermophysical properties, and modeling its behavior in complex environments like lipid bilayers. nih.gov This synergy between advanced experimental techniques and computational modeling has solidified ethyl propionate's role as a versatile and indispensable tool in modern scientific research.

Interactive Data Tables

Physicochemical Properties of Ethyl Propionate

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂ | nih.gov |

| Molecular Weight | 102.13 g/mol | nih.gov |

| Appearance | Colorless liquid | nih.govchemicalbook.com |

| Odor | Fruity, pineapple-like | nih.govchemicalbook.com |

| Melting Point | -73 °C | sigmaaldrich.comchemicalbook.com |

| Boiling Point | 99 °C | sigmaaldrich.comchemicalbook.com |

| Density | 0.888 g/mL at 25 °C | sigmaaldrich.com |

| Flash Point | 12 °C (54 °F) | noaa.gov |

| Water Solubility | Sparingly soluble | chemicalbook.comsolubilityofthings.com |

| Refractive Index | n20/D 1.384 | sigmaaldrich.com |

Spectroscopic Data of Ethyl Propionate

| Spectroscopy Type | Key Features | Source |

| ¹H NMR | Triplet at ~1.1 ppm (3H, CH₃ of ethyl), Quartet at ~4.0 ppm (2H, CH₂ of ethyl), Triplet at ~1.2 ppm (3H, CH₃ of propionyl), Quartet at ~2.3 ppm (2H, CH₂ of propionyl) | askfilo.comchemicalbook.com |

| ¹³C NMR | Signals around 9, 14, 28, 60, and 174 ppm | chemicalbook.com |

| Infrared (IR) | Strong C=O stretch around 1740 cm⁻¹, C-O stretch in the 1320-1000 cm⁻¹ region, C-H alkane stretches between 3000-2850 cm⁻¹ | blogspot.com |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 102 | nist.gov |

Thermodynamic Properties of Ethyl Propionate

| Property | Value | Source |

| Standard Enthalpy of Formation (liquid) | -502.70 ± 0.70 kJ/mol | chemeo.com |

| Enthalpy of Vaporization | 35.88 kJ/mol | chemeo.com |

| Enthalpy of Fusion | 11.49 kJ/mol | chemeo.com |

| Ideal Gas Heat Capacity (Cp,gas) | Varies with temperature | chemeo.com |

| Liquid Phase Heat Capacity (Cp,liquid) | Varies with temperature | chemeo.com |

| Critical Temperature | 546.6 K | nist.gov |

| Critical Pressure | 3360 kPa | nist.gov |

| Critical Density | 272 kg/m ³ | chemeo.com |

Properties

IUPAC Name |

ethyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-5(6)7-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRCODPIKNYEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Record name | ETHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040110 | |

| Record name | Ethyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl propionate appears as a clear colorless liquid with a pineapple-like odor. Flash point 54 °F. Less dense than water and insoluble in water. Vapors are heavier than air., Colorless liquid with a fruity odor; [Merck Index], Liquid, Colourless liquid with a fruity, rum-like, ethereal odour | |

| Record name | ETHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/313/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

210 °F at 760 mmHg (USCG, 1999), 99.2 °C, 98.00 to 100.00 °C. @ 760.00 mm Hg | |

| Record name | ETHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

54 °F (USCG, 1999), 12 °C (CLOSED CUP) | |

| Record name | ETHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBLE IN MOST ORGANIC SOLVENTS, Soluble in alcohol and ether, Miscible in ethanol and ethyl ether; soluble in acetone, In water, 19,200 mg/l @ 25 °C, 19.2 mg/mL at 20 °C, Soluble in most fixed oils and propylene glycol, soluble in water (1ml in 42ml) | |

| Record name | ETHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/313/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.891 (USCG, 1999) - Less dense than water; will float, 0.8917 @ 20 °C/4 °C, 0.886-0.889 | |

| Record name | ETHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/313/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.52 (Air=1) | |

| Record name | ETHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

35.9 [mmHg], Vapor pressure: 40 mm Hg @ 27.2 °C, 35.8 mm Hg @ 25 °C | |

| Record name | Ethyl propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Water-white liquid | |

CAS No. |

105-37-3 | |

| Record name | ETHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL PROPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT9K8FY49U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-99 °F (USCG, 1999), -73.9 °C, -73 °C | |

| Record name | ETHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Production Processes for Ethyl Propionate

Catalytic Synthesis Pathways of Ethyl Propionate (B1217596)

Traditional chemical synthesis of ethyl propionate relies on catalytic processes that facilitate the reaction between precursors under specific conditions of temperature and pressure.

The most common method for synthesizing ethyl propionate is the Fischer esterification of ethanol (B145695) and propionic acid. wikipedia.org This reversible reaction is typically catalyzed by an acid to increase the reaction rate. ceon.rs The general equation is:

CH₃CH₂OH + CH₃CH₂CO₂H ⇌ CH₃CH₂O₂CCH₂CH₃ + H₂O wikipedia.org

To drive the equilibrium toward the product side, water is often removed from the reaction mixture as it forms. researchgate.net

Homogeneous catalysts like concentrated sulfuric acid are effective but can be corrosive and difficult to separate from the product mixture. researchgate.netyoutube.com This has led to the investigation and application of heterogeneous solid acid catalysts, which are more easily recovered and reused. Examples include ion-exchange resins (e.g., Dowex 50W×2) and sulfonated carbon-based catalysts derived from materials like rice husk. chemicalbook.comresearchgate.net The reaction mechanism involves the protonation of the propionic acid's carbonyl group by the acid catalyst, followed by a nucleophilic attack from the ethanol's hydroxyl group. taylorandfrancis.com

Key parameters influencing the conversion of propionic acid include temperature, the molar ratio of reactants, and catalyst concentration. researchgate.net Studies have shown that increasing the reaction temperature and using an excess of ethanol can significantly improve the yield of ethyl propionate. ceon.rsresearchgate.net For instance, using a Dowex 50W×2 resin catalyst at temperatures between 107°C and 110°C with a propionic acid to ethanol molar ratio of 6:5 resulted in a yield of 99.13%. chemicalbook.com Another study achieved a 92.9% conversion rate at 70°C with a 3:1 alcohol-to-acid molar ratio using a tungstophosphoric acid catalyst in a membrane reactor. researchgate.net

Table 1: Performance of Various Acid Catalysts in Ethyl Propionate Esterification

| Catalyst | Reactants (Molar Ratio) | Temperature (°C) | Conversion/Yield | Reference |

|---|---|---|---|---|

| Sulfuric Acid | Propionic Acid:Ethanol | 35 - 65 | Up to 96.9% yield (with 1-propanol) | ceon.rs |

| Dowex 50W×2 Resin | Propionic Acid:Ethanol (6:5) | 107 - 110 | 99.13% yield | chemicalbook.com |

| Tungstophosphoric Acid | Propionic Acid:Ethanol (1:3) | 70 | 92.9% conversion | researchgate.net |

| Sulfonated Rice Husk | Propionic Acid:Ethanol | Not Specified | Activation Energy: 39.782 kJ/mol | researchgate.net |

Ethyl propionate can also be produced via the carbonylation of ethylene (B1197577) in the presence of an alcohol like ethanol. This liquid-phase process involves reacting ethylene (C₂H₄) with carbon monoxide (CO) and an alcohol (ROH) to form the corresponding ester (C₂H₅CO₂R). google.com The general reaction is:

C₂H₄ + CO + ROH → C₂H₅CO₂R google.com

This reaction is catalyzed by a system typically comprising a Group VIII metal (like palladium or molybdenum), a phosphine (B1218219) ligand, and a source of anions. google.comresearchgate.net The process is generally carried out at temperatures ranging from 20°C to 250°C and total pressures from 1x10⁵ to 100x10⁵ N.m⁻². google.com Research has indicated that using a higher molar ratio of ethylene to carbon monoxide in the reactor's gaseous phase is beneficial for increasing the catalyst system's turnover number. google.com For example, iodide-promoted molybdenum hexacarbonyl (Mo(CO)₆) has been reported as an active catalyst for this process, operating under conditions of 25-70 bar and 150-200°C. researchgate.net

**Table 2: Effect of Reactant Partial Pressures on Methyl Propionate Production***

| Ethylene Partial Pressure (bar) | Carbon Monoxide Partial Pressure (bar) | Ratio (Ethylene:CO) | Methyl Propionate Produced (g) | Reference |

|---|---|---|---|---|

| 10 | 20 | 0.5 | 3.5 | google.com |

| 20 | 20 | 1 | 4.8 | google.com |

| 30 | 20 | 1.5 | 5.5 | google.com |

| 40 | 10 | 4 | 7.5 | google.com |

\Note: Data is for methyl propionate, a similar ester, illustrating the principle of ethylene carbonylation. The study notes the process is applicable for other esters like ethyl propionate by substituting the alcohol.* google.com

Transesterification is another pathway for ethyl propionate synthesis. This method involves the reaction of an existing ester (like propyl acetate) with an excess of ethanol in the presence of a catalyst to produce ethyl propionate and a different alcohol. chemicalbook.com This process is also reversible and is governed by equilibrium. The use of catalysts, similar to those in direct esterification, is common to accelerate the reaction. patsnap.com Transesterification can be particularly useful in specific industrial contexts, such as in the synthesis of specialty polymers and copolymers where controlled ester exchange is required. patsnap.com For example, enzymatic transesterification has been successfully used for the kinetic resolution of racemic ethyl 3-hydroxy-3-phenylpropionate, demonstrating the precision of this method. google.com In another application, direct transesterification of microalgae biomass using an immobilized enzyme and propane (B168953) as a pressurized fluid achieved a 98.9% conversion to ethyl esters. nih.gov

Enzymatic and Biocatalytic Synthesis Routes for Ethyl Propionate

In line with the principles of green chemistry, enzymatic and biocatalytic methods offer a more environmentally friendly alternative to traditional chemical synthesis. patsnap.compatsnap.com These routes utilize enzymes as catalysts, which operate under mild conditions, exhibit high selectivity, and reduce the formation of byproducts. patsnap.compatsnap.com

The enzymatic synthesis of ethyl propionate is typically achieved through the esterification of propionic acid and ethanol, catalyzed by enzymes, particularly lipases or esterases. patsnap.compatsnap.com Lipases are the most widely studied and applied biocatalysts for this purpose. researchgate.net The selection of the appropriate lipase (B570770) is a critical first step for an efficient process. mdpi.com Lipases from various microbial sources, such as Thermomyces lanuginosus and Candida antarctica, have been successfully used. nih.govmdpi.com

Adsorption: This method relies on weak physical interactions (like van der Waals forces) between the enzyme and the support material. semanticscholar.orgacs.org Hydrophobic resins, such as polymethyl methacrylates, are common supports. mdpi.com A well-known commercial example is Novozym 435®, where Candida antarctica lipase B is adsorbed onto a macroporous acrylic resin. mdpi.com

Covalent Binding: This involves the formation of strong, stable covalent bonds between the enzyme and the support material. patsnap.comsemanticscholar.org This method often results in a more stable biocatalyst with less risk of enzyme leaching. semanticscholar.org

Entrapment and Encapsulation: These techniques involve physically confining the enzyme within a polymeric network or a semi-permeable membrane. patsnap.comsemanticscholar.org

Table 3: Enzyme Immobilization Strategies for Biocatalysis

| Immobilization Method | Support Material Examples | Key Characteristics | Reference |

|---|---|---|---|

| Adsorption | Polymethyl methacrylates, Polypropylene, Polyhydroxybutyrate (PHB) | Weak enzyme binding, potential for enzyme leaching, simple and cost-effective. | nih.govmdpi.com |

| Covalent Binding | Polyurethane foam (PUF) with PEI/glutaraldehyde | Strong enzyme binding, enhanced stability, less leaching. | mdpi.com |

| Ionic Binding | Ion-exchange resins (e.g., DEAE-Sephadex) | Based on net surface charge of the enzyme, sensitive to pH and ionic strength. | mdpi.com |

| Entrapment/Encapsulation | Polymeric networks, membranes | Physically confines the enzyme, can have diffusion limitations. | patsnap.comsemanticscholar.org |

The design and operation of the bioreactor are critical for maximizing the yield and efficiency of enzymatic ethyl propionate synthesis. Both batch and continuous reactor configurations are used. youtube.com

In a batch reactor , reactants and the biocatalyst are loaded into the vessel, and the reaction proceeds over a set period. researchgate.net Optimization involves adjusting parameters such as temperature, pH, substrate concentrations, enzyme loading, and agitation speed. patsnap.com For example, one study on the synthesis of ethyl valerate (B167501) found optimal conditions to be 30.5°C with an agitation of 234 rpm, achieving ~92% conversion. nih.gov

Continuous flow reactors , such as fixed-bed reactors or membrane reactors, offer advantages for industrial-scale production, including better process control and higher productivity. patsnap.comresearchgate.net A key challenge in esterification is the production of water, which can inhibit the reaction and lead to hydrolysis of the ester product. researchgate.netMembrane bioreactors address this issue by integrating the reaction with a separation process, typically pervaporation. researchgate.net A hydrophilic membrane, such as one made from polyvinyl alcohol (PVA), is used to selectively remove water from the reaction medium, thereby shifting the equilibrium toward ester formation and enhancing conversion. researchgate.net A comparative study showed that while a batch reactor achieved an 80.7% conversion, a pervaporation membrane reactor reached 92.9% conversion under similar conditions. researchgate.net

Performance optimization also focuses on creating efficient downstream processing. Reactive distillation is a technique that combines reaction and separation in a single unit, which can significantly reduce equipment footprint and energy consumption. patsnap.com By continuously removing the lower-boiling ethyl propionate product via distillation, the reaction is driven to completion. patsnap.com

Table 4: Comparison of Bioreactor Performance in Esterification

| Reactor Type | Catalyst/Enzyme | Key Operating Conditions | Max. Conversion/Yield | Reference |

|---|---|---|---|---|

| Batch Reactor (BR) | Tungstophosphoric acid | 70°C, Alcohol:Acid = 3:1 | 80.7% conversion | researchgate.net |

| Pervaporation Membrane Reactor (MR) | Tungstophosphoric acid | 70°C, Alcohol:Acid = 3:1 | 92.9% conversion | researchgate.net |

| Fixed-Bed Reactor (FBR) | CaO/Palm Shell Activated Carbon | 80°C, Molar Ratio 16-20 | 89.46% conversion (Palm Stearin) | researchgate.net |

| Batch Reactor | Immobilized Lipase (TLL-PHB) | 30.5°C, 234 rpm, in heptane | ~92% conversion (Ethyl Valerate) | nih.gov |

Process Intensification and Novel Reactor Designs in Ethyl Propionate Production

Process intensification in chemical manufacturing aims to develop smaller, safer, and more energy-efficient technologies. For ethyl propionate production, which traditionally relies on the equilibrium-limited Fischer esterification of ethanol and propionic acid, this involves innovative reactor designs that enhance reaction conversion and efficiency. masterorganicchemistry.comwikipedia.orgpraxilabs.com By integrating reaction and separation into a single unit, these advanced systems can shift the reaction equilibrium towards the product side, leading to higher yields and reduced downstream processing costs.

Pervaporation Membrane Reactor Systems for Enhanced Conversion

The esterification of propionic acid with ethanol is a reversible reaction that produces water as a byproduct. praxilabs.comyoutube.com The accumulation of water in the reaction mixture limits the maximum achievable conversion of reactants into ethyl propionate. Pervaporation membrane reactors (PVMRs) offer an elegant solution to this challenge by selectively removing water from the reaction vessel in-situ. researchgate.netresearchgate.net

These systems couple a catalytic reactor with a hydrophilic pervaporation membrane. researchgate.netmdpi.com As the esterification proceeds, the feed mixture is circulated past the membrane. Water preferentially permeates through the membrane and is removed as vapor under a vacuum, while the organic components like the reactants and the ethyl propionate ester are retained. pervatech.com This continuous removal of a product (water) effectively shifts the chemical equilibrium forward, driving the reaction toward completion and significantly enhancing the conversion of propionic acid. praxilabs.comresearchgate.net

Research has demonstrated the superiority of PVMRs over conventional batch reactors. In a comparative study using a tungstophosphoric acid catalyst, the conversion of propionic acid was substantially higher in a pervaporation membrane reactor across various operating conditions. At a temperature of 70°C and an initial ethanol-to-propionic acid molar ratio of 3:1, the membrane reactor achieved a propionic acid conversion of 92.9%. researchgate.netcomu.edu.tr This represents a marked improvement over traditional methods where equilibrium constraints often limit yields. youtube.com

The effectiveness of the PVMR is influenced by parameters such as reaction temperature, catalyst concentration, and the ratio of membrane surface area to the reaction volume. researchgate.net An increase in these parameters generally leads to a higher conversion rate. researchgate.net

Table 1: Comparison of Propionic Acid Conversion in Batch vs. Pervaporation Membrane Reactor (MR)

| Reactor Type | Temperature (°C) | Initial Molar Ratio (Ethanol:Propionic Acid) | Catalyst (Tungstophosphoric Acid) | Propionic Acid Conversion (%) | Source |

|---|---|---|---|---|---|

| Batch Reactor | 70 | 1:1 | Tungstophosphoric Acid | 63.5 | researchgate.netcomu.edu.tr |

| Membrane Reactor | 70 | 1:1 | Tungstophosphoric Acid | 85.1 | researchgate.netcomu.edu.tr |

| Batch Reactor | 70 | 3:1 | Tungstophosphoric Acid | 72.5 | researchgate.netcomu.edu.tr |

| Membrane Reactor | 70 | 3:1 | Tungstophosphoric Acid | 92.9 | researchgate.netcomu.edu.tr |

Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and greater scalability. nih.gov In the context of ethyl propionate synthesis, continuous flow methodologies enable precise control over reaction parameters, leading to higher yields, reduced byproduct formation, and minimized waste. patsnap.com

Several innovative continuous flow reactor systems have been developed:

Microreactors: BASF has engineered a continuous flow system utilizing microreactor technology with integrated heat exchangers. This design allows for precise temperature control of the exothermic esterification reaction. The system employs a fixed-bed heterogeneous acid catalyst, enabling a solvent-free process and simplifying product separation. This approach achieves high conversion rates (>95%) and selectivity (>98%) with very short residence times of less than 10 minutes. patsnap.com

Reactive Distillation: Dow Global Technologies has pioneered a continuous process using reactive distillation. patsnap.com This technique combines reaction and distillation in a single column. osti.govresearchgate.net Reactants are continuously fed into the column where the esterification occurs. The lower-boiling ethyl propionate is simultaneously separated from the reaction mixture via distillation as it is formed, which drives the equilibrium towards the product. patsnap.com This integrated approach significantly reduces equipment footprint and energy consumption. patsnap.comresearchgate.net One study on a reactive distillation process proposed that using an excess of propionic acid could achieve complete ethanol conversion (>99%) and reduce energy consumption by 68% compared to traditional processes. researchgate.net

Continuous Esterification with Azeotrope Removal: Another continuous process involves feeding propionic acid and ethanol into a reactor while continuously distilling off the azeotropic mixture of ethyl propionate and water. google.com The distilled mixture is cooled and layered, with a portion of the ethyl propionate being returned to the process as reflux. This method can achieve propionic acid yields of over 94.5%. google.com

Table 2: Overview of Continuous Flow Methodologies for Ethyl Propionate Synthesis

| Technology / Company | Reactor Type | Catalyst Type | Key Findings / Advantages | Source |

|---|---|---|---|---|

| BASF Corp | Microreactor with integrated heat exchangers | Heterogeneous Acid (Fixed Bed) | Conversion >95%; Selectivity >98%; Residence time <10 min; Solvent-free. | patsnap.com |

| Dow Global Technologies LLC | Reactive Distillation Column | Homogeneous Acid | Combines reaction and separation; Reduced equipment footprint and energy consumption. | patsnap.com |

| General Continuous Process | Reactor with Distillation Tower | Sulfuric Acid | Propionic acid yield >94.5%; Continuous removal of water via azeotrope. | google.com |

| Research Process | Reactive Distillation Column | Not specified | >99% ethanol conversion; 68% energy savings; High purity product (0.99999). | researchgate.net |

Green Chemistry Principles in Ethyl Propionate Synthesis

The synthesis of ethyl propionate is increasingly being viewed through the lens of green chemistry, which seeks to design chemical products and processes that reduce or eliminate hazardous substances. patsnap.comscienceinschool.org Modern production methods align with several of the 12 core principles of green chemistry.

Waste Prevention and Atom Economy: Continuous flow processes, particularly those using reactive distillation or microreactors, are designed for high conversion and selectivity, which minimizes the formation of byproducts and reduces waste. patsnap.com While the Fischer esterification itself has a 100% theoretical atom economy, practical inefficiencies lower this value; process intensification aims to close this gap. mun.ca

Safer Solvents and Auxiliaries: The development of solvent-free processes, such as the one employed by BASF using a fixed-bed catalyst, directly addresses this principle. patsnap.comskpharmteco.com By eliminating the need for auxiliary solvents, which account for a significant portion of the mass and environmental impact in chemical operations, the process becomes inherently greener. skpharmteco.com

Design for Energy Efficiency: Integrated processes like reactive distillation significantly lower energy requirements by combining multiple unit operations into one. researchgate.net The precise temperature control in microreactors also prevents energy waste from overheating or excessive cooling. patsnap.com

Use of Renewable Feedstocks: Ethyl propionate production is well-suited for the use of renewable resources. Both ethanol and propionic acid can be derived from biomass fermentation, making "green ethyl propanoate" a sustainable alternative to petrochemical-based compounds. patsnap.compatsnap.com

Catalysis: A major focus of green ethyl propionate synthesis is the replacement of corrosive and difficult-to-separate mineral acid catalysts like sulfuric acid with solid acid catalysts. researchgate.netceon.rsresearchgate.net These heterogeneous catalysts, such as ion-exchange resins, zeolites, or sulfonated carbons, are easily separated from the reaction mixture, can be reused over multiple cycles, and reduce environmental pollution. patsnap.comresearchgate.netgoogle.com

By embracing these principles, the chemical industry can produce ethyl propionate in a more sustainable, efficient, and environmentally responsible manner. patsnap.com

Reaction Kinetics and Mechanisms of Ethyl Propionate

Atmospheric Oxidation Chemistry of Ethyl Propionate (B1217596)

The atmospheric removal of ethyl propionate is primarily initiated by reactions with highly reactive species such as chlorine atoms and hydroxyl radicals. These reactions proceed via hydrogen abstraction pathways, leading to the formation of various radical intermediates that subsequently react with atmospheric oxygen and other trace gases.

Chlorine Atom-Initiated Oxidation Reactions and Product Formation

Chlorine atoms react with ethyl propionate by abstracting a hydrogen atom from different sites on the molecule. Experimental studies using relative rate techniques have determined the rate constants for the reaction of ethyl propionate with chlorine atoms. At 293 ± 0.5 K and 980 mbar N₂, the rate constant was measured to be (3.11 ± 0.35) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov

Hydrogen abstraction by chlorine atoms can occur from the methyl group (CH₃-), the methylene (B1212753) group adjacent to the carbonyl group (-CH₂-), or the methylene group in the ethoxy portion (-OCH₂-). Studies have determined the branching ratios for abstraction from these different sites. In one study, H-abstraction by chlorine atoms occurred with yields of 20.4 ± 3.1% from the CH₃- group, 25.1 ± 4.0% from the -CH₂- group, and 48.1 ± 8.8% from the -OCH₂- group in 980 mbar N₂. acs.org

The chlorine atom-initiated oxidation of ethyl propionate in the presence of O₂ and with or without NOₓ leads to the formation of several products. In 980 mbar of N₂/O₂, products identified include ethyl pyruvate (B1213749), propionic acid, and formaldehyde (B43269). acs.orgnih.gov In the presence of NOₓ, peroxyacetyl nitrate (B79036) (PAN) is also formed. acs.orgnih.gov The formation of these products is a result of the subsequent reactions of the alkyl radicals formed by hydrogen abstraction with oxygen and other atmospheric species.

The following table summarizes the stoichiometric yields of chlorinated products observed in the chlorine atom-initiated oxidation of ethyl propionate in 980 mbar N₂:

| Product | Stoichiometric Yield |

| ClCH₂CH₂C(O)OC₂H₅ | 0.204 ± 0.031 |

| CH₃CHClC(O)OC₂H₅ | 0.251 ± 0.040 |

| C₂H₅C(O)OCHClCH₃ | 0.481 ± 0.088 |

*Data based on findings in Reference acs.org.

Propionic acid has been identified as a major product in the degradation of ethyl propionate upon reaction with chlorine atoms. researchgate.netnih.gov

Hydroxyl Radical Reactions and Hydrogen Abstraction Pathways

Hydroxyl radicals (OH) are the primary oxidants responsible for the removal of most organic compounds from the troposphere. The reaction of ethyl propionate with OH radicals also proceeds via hydrogen abstraction. The rate constant for the reaction of ethyl propionate with OH radicals has been experimentally determined. At 293 ± 0.5 K and 980 mbar N₂, the rate constant is (2.14 ± 0.21) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov

Theoretical studies using quantum mechanical calculations and transition state theory have investigated the hydrogen abstraction pathways by OH radicals. These studies indicate that OH radicals primarily abstract hydrogen atoms from the -OCH₂- group, with theoretical models showing approximately 80% abstraction from this site. acs.org The abstraction of hydrogen atoms from different sites leads to the formation of various β-ester radicals.

Mechanistic Elucidation of Alkoxy Radical Fates

The alkyl radicals formed by hydrogen abstraction in both chlorine atom and OH radical-initiated reactions rapidly react with atmospheric oxygen to form peroxy radicals. These peroxy radicals can then react with nitric oxide (NO) to form alkoxy radicals. The fate of these alkoxy radicals is crucial in determining the final atmospheric degradation products.

Studies have elucidated the potential energy surfaces and decomposition pathways of the alkoxy radicals formed from ethyl propionate. For instance, the CH₃CH₂C(O)OCH₂CH₂O radical, formed from H-abstraction at the terminal methyl group followed by peroxy radical formation and reaction with NO, can undergo several competing degradation pathways. researchgate.net These include oxidative pathways leading to the formation of CH₃CH₂C(O)OCH₂CHO and HO₂, α-ester rearrangement to produce propionic acid, and decomposition to yield CH₃CH₂C(O)OCH₂ and formaldehyde (CH₂O). researchgate.net

Theoretical studies have investigated the kinetics and thermodynamics of these decomposition pathways. researchgate.net The relative importance of these competing pathways dictates the product distribution in the atmosphere.

Formation of Secondary Atmospheric Degradation Products (e.g., Ethyl Pyruvate, Propionic Acid, Formaldehyde)

The alkoxy radicals and other intermediate species formed during the atmospheric oxidation of ethyl propionate undergo further reactions, leading to the formation of secondary degradation products. As mentioned earlier, ethyl pyruvate, propionic acid, and formaldehyde are key products observed in the presence of oxygen. acs.orgnih.gov

The formation of ethyl pyruvate (CH₃C(O)C(O)OC₂H₅) suggests that certain radical intermediates undergo further oxidation or rearrangement. The absence of acetaldehyde (B116499) as a significant product in the chlorine-initiated oxidation suggests that the CH₃CH(O)C(O)OC₂H₅ radical favors isomerization over decomposition. acs.org Propionic acid (C₂H₅C(O)OH) is a major product, which can be formed through various pathways, including the α-ester rearrangement of alkoxy radicals. researchgate.netnih.gov Formaldehyde (HCHO) is another observed product. acs.orgnih.gov In environments with NOₓ, peroxyacetyl nitrate (PAN) (CH₃C(O)OONO₂) can also be formed. acs.orgnih.gov

Thermal Decomposition Studies of Ethyl Propionate

The thermal decomposition of ethyl propionate has been investigated at high temperatures, often using techniques like shock tubes and micro-reactors, to understand its behavior in combustion processes and other high-temperature environments.

Unimolecular Decomposition Pathways and Reaction Intermediates

The thermal decomposition of ethyl propionate primarily proceeds through unimolecular elimination pathways. The major decomposition route involves a six-membered ring transition state, leading to the formation of propionic acid and ethene (ethylene). acs.orgrsc.orgillinois.edursc.orgscience.govnih.gov This reaction is a retro-ene reaction, where a hydrogen atom from the ethyl group is transferred to the carbonyl oxygen, accompanied by the cleavage of the carbon-ether oxygen bond. acs.orgscience.gov

Studies using shock tubes have investigated the kinetics of this unimolecular decomposition at high temperatures, typically in the range of 913 to 1100 K and higher. rsc.orgrsc.org The rate coefficients for this reaction have been determined, and the Arrhenius plots show good agreement with earlier studies at lower temperatures. rsc.orgrsc.org However, at temperatures above approximately 1100 K, the Arrhenius plot may exhibit curvature. rsc.orgrsc.org

Besides the dominant retro-ene reaction, other unimolecular decomposition pathways have also been discussed. These routes can lead to the formation of other products, including ketene (B1206846) and ethanol (B145695), through different transition states and bond cleavages. illinois.edu For example, another significant pathway identified in micro-reactor studies is the decomposition to methyl ketene (CH₃CH=C=O) and ethanol (CH₃CH₂OH). illinois.edu

Theoretical calculations have been employed to study the potential energy surfaces and energy barriers for these unimolecular decomposition reactions. acs.orgscience.govnih.gov The lowest energy decomposition path for ethyl propionate has an energy barrier of approximately 210 kJ mol⁻¹ (∼50 kcal mol⁻¹), corresponding to the retro-ene reaction forming ethene and propanoic acid. acs.org Other pathways, such as homolytic bond fission, generally have higher energy barriers. acs.org

The study of thermal decomposition helps in understanding the initial steps of ethyl propionate breakdown under fuel-rich or high-temperature conditions, complementing the understanding of its atmospheric oxidation under more dilute and lower-temperature conditions.

Combustion Chemistry and Oxidation Kinetic Modeling

Understanding the thermal decomposition and oxidation pathways of ethyl propionate is crucial for comprehending its behavior in combustion processes. Research has explored the decomposition of radicals derived from ethyl propionate to understand its combustion chemistry. For instance, the thermal decomposition of the CH₃CH₂C(O)OCH(O•)CH₃ radical, derived from ethyl propionate, has been studied using quantum chemical methods to understand its role in combustion. researchgate.nettandfonline.com These studies explore decomposition and oxidative pathways, bond fission, and alpha ester rearrangement. researchgate.nettandfonline.com

Kinetic modeling of ethyl propionate oxidation involves determining rate coefficients for various reaction pathways. Theoretical calculations and experimental studies contribute to building detailed chemical kinetic mechanisms for ethyl propionate, which are important for modeling its combustion and atmospheric fate. kaust.edu.sa

Kinetic Rate Constant Determination and Branching Ratio Analysis

Kinetic rate constants for the reactions of ethyl propionate with atmospheric species like OH radicals and Cl atoms have been determined using both experimental and theoretical methods. Branching ratio analysis provides insight into the preferred sites of reaction on the ethyl propionate molecule.

Experimental Determination using Relative Rate Techniques

The relative rate technique is a common experimental method used to determine rate constants for the reactions of volatile organic compounds like ethyl propionate with atmospheric oxidants. In this method, the decay of ethyl propionate relative to a reference compound with a known rate constant is monitored.

Studies have utilized the relative rate technique coupled with analytical techniques such as Gas Chromatography with Flame Ionization Detector (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Gas Chromatography-Infrared Spectroscopy (GC-IR) to follow the concentrations of reactants and identify products. acs.orgresearchgate.netnih.gov

For the reaction of ethyl propionate with Cl atoms, relative rate measurements in 980 mbar of N₂ at 293 ± 0.5 K yielded a rate constant of (3.11 ± 0.35) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.netacs.org For the reaction with OH radicals, a rate constant of (2.14 ± 0.21) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ was determined at the same conditions. researchgate.netacs.org Temperature-dependent rate coefficients for the reaction with Cl atoms have been investigated experimentally over the temperature range of 263–363 K using the relative rate technique. acs.orgresearchgate.netnih.gov

Theoretical Calculation of Rate Coefficients (e.g., Transition State Theory, Canonical Variational Transition State Theory)

Theoretical calculations, particularly those based on transition state theory (TST) and its variations like Canonical Variational Transition State Theory (CVT), are employed to compute rate coefficients and explore reaction pathways. These methods involve calculating the potential energy surface (PES) and identifying transition states.

Studies on ethyl propionate have used theoretical approaches such as CCSD(T)/6-311++G(d,p)//BHandHLYP/6-311G(d,p) and MCG3-MPWB//M06-2X/aug-cc-pVDZ levels of theory to calculate rate coefficients for H-abstraction reactions by species like Cl atoms and OH radicals. acs.orgresearchgate.netnih.govworldscientific.com Canonical Variational Transition State Theory (CVT) often combined with Small Curvature Tunneling (SCT) and Interpolated Single Point Energies (ISPE) methods, has been applied to calculate temperature-dependent rate coefficients over various temperature ranges. nih.govacs.orgresearchgate.netnih.govworldscientific.comfigshare.comnih.govdatapdf.com

Theoretical studies have also investigated the branching ratios for hydrogen abstraction from different sites of the ethyl propionate molecule. For the reaction with Cl atoms, H-abstraction occurs from the CH₃-, -CH₂-, and -OCH₂- groups with observed yields of 20.4 ± 3.1%, 25.1 ± 4.0%, and 48.1 ± 8.8%, respectively. researchgate.netacs.org Theoretical models for the reaction with OH radicals suggest that hydrogen atoms are primarily abstracted from the -OCH₂- group (80%). acs.org

Theoretical calculations using Conventional Transition State Theory (CTST) have been used to determine thermal rate constants for various channels in the decomposition of radicals derived from ethyl propionate, relevant to combustion chemistry. researchgate.nettandfonline.com

Experimental Rate Constants for Ethyl Propionate Reactions

| Reactant | Oxidant | Temperature (K) | Pressure (mbar) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Method | Reference |

| Ethyl propionate | Cl | 293 ± 0.5 | 980 N₂ | (3.11 ± 0.35) × 10⁻¹¹ | Relative Rate | researchgate.netacs.org |

| Ethyl propionate | OH | 293 ± 0.5 | 980 N₂ | (2.14 ± 0.21) × 10⁻¹² | Relative Rate | researchgate.netacs.org |

Branching Ratios for H-Abstraction by Cl Atoms

| Abstraction Site | Yield (%) | Reference |

| CH₃- | 20.4 ± 3.1 | researchgate.netacs.org |

| -CH₂- | 25.1 ± 4.0 | researchgate.netacs.org |

| -OCH₂- | 48.1 ± 8.8 | researchgate.netacs.org |

Branching Ratios for H-Abstraction by OH Radicals (Theoretical)

| Abstraction Site | Branching Ratio (%) | Reference |

| -OCH₂- | 80 | acs.org |

| Other sites | 20 | acs.org |

Advanced Analytical Techniques for Ethyl Propionate Characterization and Quantification

Chromatographic Methodologies in Ethyl Propionate (B1217596) Analysis

Gas chromatography (GC) stands as a cornerstone for the analysis of volatile compounds like ethyl propionate due to its high resolution and sensitivity. youtube.com Various detectors can be coupled with GC to provide both qualitative and quantitative data.

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely utilized technique for the quantification of organic compounds such as ethyl propionate. scioninstruments.com In this method, the sample is vaporized and separated into its components within a capillary column. ufl.edu As the separated compounds elute from the column, they are burned in a hydrogen-air flame. youtube.com The combustion of organic analytes produces ions, generating an electrical current that is proportional to the amount of the substance, allowing for precise quantification. scioninstruments.comufl.edu

GC-FID is known for its high sensitivity, wide dynamic range, and robustness, making it suitable for routine quality control of ethyl propionate. chromatographyonline.com For instance, it is used to determine the purity of ethyl propionate, with analytical standards often specifying an assay of ≥99.7% by GC. sigmaaldrich.com The technique is also applied to quantify ethyl propionate in complex mixtures like fruit juices and aqueous essences. sigmaaldrich.com

Typical GC-FID Parameters for Volatile Organic Compound Analysis:

| Parameter | Value/Condition | Purpose |

| Injector Temperature | ~250-350 °C | Ensures rapid vaporization of the sample. ufl.edu |

| Carrier Gas | Helium, Hydrogen, or Nitrogen | Transports the sample through the column. ufl.edu |

| Column Type | Capillary Column (e.g., Rtx-1, Stabilwax) | Separates individual components of the sample. restek.com |

| Oven Temperature Program | Ramped (e.g., 40°C to 230°C) | Optimizes separation of compounds with different boiling points. nih.gov |

| Detector Temperature | >150 °C (typically 20-50°C above final oven temp) | Ensures stable detector operation and prevents condensation. chromatographyonline.com |

| Detector Gases | Hydrogen and Air | Fuel and oxidant for the flame. youtube.com |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation power of GC with the definitive identification capabilities of mass spectrometry. gcms.cz After separation in the GC column, eluting compounds are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum for each compound, which acts as a chemical fingerprint.

GC-MS is invaluable for the unambiguous identification of ethyl propionate in complex samples, such as alcoholic beverages and food volatiles. thegoodscentscompany.comnih.gov The mass spectrum of ethyl propionate shows characteristic fragment ions that confirm its identity. restek.com The technique is not only qualitative but also highly sensitive for quantification, capable of detecting trace levels of contaminants in high-purity feedstocks. gcms.cz Tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, which is particularly useful for analyzing complex matrices like hair samples for alcohol biomarkers. nih.govnih.gov

Characteristic Mass Spectrum Fragments for Ethyl Propionate:

| m/z | Ion |

| 102 | [M]+ (Molecular Ion) |

| 75 | [M-C2H3]+ |

| 57 | [C2H5CO]+ |

| 45 | [OC2H5]+ |

| 29 | [C2H5]+ |

| 27 | [C2H3]+ |

| (Source: Restek GC Mass Spectrum) restek.com |

Gas Chromatography-Infrared Spectroscopy (GC-IR), also known as GC-FTIR, marries the separation capabilities of GC with the structural elucidation power of infrared spectroscopy. chromatographytoday.com IR spectroscopy is particularly adept at identifying functional groups and distinguishing between structural isomers, which can be challenging for MS alone. nih.govchromatographyonline.com As components elute from the GC column, they pass through a light pipe or are deposited onto a cooled surface, where their infrared spectrum is recorded in real-time. chromatographytoday.com

This hyphenated technique provides an additional layer of confirmation for the identity of ethyl propionate. nih.gov The vapor-phase IR spectrum obtained from GC-IR is clean and free from solvent interference, offering detailed structural information. chromatographyonline.com GC-IR is a powerful tool for the analysis of complex mixtures, such as those found in environmental samples or in the study of illicit drugs, where unambiguous identification is paramount. chromatographytoday.comnih.gov

Spectroscopic Characterization Techniques (e.g., FTIR, Raman)

Beyond chromatography, standalone spectroscopic techniques are fundamental for the detailed characterization of ethyl propionate's molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups within the ethyl propionate molecule by measuring the absorption of infrared radiation at various frequencies. nih.gov The resulting spectrum shows distinct peaks corresponding to the vibrations of specific chemical bonds. For ethyl propionate, key absorptions include the C=O stretching of the ester group, C-O stretching, and various C-H stretching and bending vibrations. nih.govnist.gov Studies have used temperature-dependent FTIR to investigate the conformational preferences of the ethyl propionate molecule, identifying different rotameric forms that coexist at various temperatures. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. nih.gov It is based on the inelastic scattering of monochromatic light. The Raman spectrum of ethyl propionate also reveals vibrational modes within the molecule. chemicalbook.com Research combining Raman and FTIR spectroscopy with quantum chemical simulations has provided a detailed assignment of the vibrational signatures of various conformers of ethyl propionate, such as the Trans-Trans (TT) and Trans-Gauche (TG) forms. nih.gov

Key Vibrational Frequencies for Ethyl Propionate:

| Technique | Wavenumber (cm⁻¹) | Assignment |

| FTIR | ~1740 cm⁻¹ | C=O (carbonyl) stretching |

| FTIR | ~1180 cm⁻¹ | C-O-C (ester) stretching |

| Raman | ~2940 cm⁻¹ | CH₂ symmetric stretching |

| Raman | ~850 cm⁻¹ | O-C-C skeletal vibration |

| (Data synthesized from general spectroscopic principles and specific studies) nih.gov |

Development of Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a new compound that has improved properties for analysis, such as enhanced detectability or better chromatographic behavior. nih.gov While ethyl propionate is readily analyzable by standard GC and LC methods, derivatization strategies are crucial for analytes that are non-volatile, lack a chromophore for UV detection, or have poor ionization efficiency for mass spectrometry. sigmaaldrich.comsielc.com

In the context of analyzing other compounds, reagents with similar ester functionalities or reactivity profiles are employed. For example, ethyl propiolate is used as a derivatizing agent for thiol-containing molecules, reacting with them to form derivatives that can be easily detected by UV spectroscopy or chromatography. chemicalbook.com This highlights a strategy where a reactive group is introduced to facilitate analysis.

For enhancing the detection of compounds like ethyl propionate itself, if needed in specific complex matrices, one could theoretically hydrolyze the ester to propionic acid and ethanol (B145695). The resulting carboxylic acid could then be derivatized. For instance, carboxylic acids can be converted into UV-absorbing or fluorescent esters to improve their detection by High-Performance Liquid Chromatography (HPLC). nih.gov This type of strategy, while not routinely necessary for ethyl propionate, demonstrates the principles of derivatization that can be applied to enhance analytical sensitivity and selectivity. nih.govnih.gov

Environmental Chemistry and Fate of Ethyl Propionate

Environmental Release and Distribution Pathways

The release of ethyl propionate (B1217596) into the environment can occur through several pathways, primarily linked to its production and use. nih.gov Industrial processes that utilize it as a solvent or a chemical intermediate may result in its release through waste streams. nih.gov As a volatile organic compound (VOC), it can be emitted into the atmosphere from various sources, including its use in consumer products and industrial applications. patsnap.com

Once released, its distribution is governed by its physicochemical properties. With a vapor pressure of 35.8 mm Hg at 25°C, ethyl propionate is expected to volatilize from water and moist soil surfaces. nih.govcharite.de Its estimated Henry's Law constant of 2.5 x 10⁻⁴ atm-cu m/mole further supports its tendency to partition into the atmosphere. charite.de In the atmosphere, it can contribute to the formation of ground-level ozone and smog. patsnap.compatsnap.com

In aquatic systems, its moderate water solubility (19 g/L) allows it to dissolve and be transported in water bodies. fishersci.comeuropa.eu However, its volatility suggests that a significant portion will escape to the atmosphere. charite.de In soil, ethyl propionate is expected to exhibit very high mobility. nih.govchemicalbook.com

| Property | Value | Implication for Environmental Distribution |

| Vapor Pressure | 35.8 mmHg at 25°C | High potential for volatilization into the atmosphere. nih.govcharite.de |

| Henry's Law Constant | 2.5 x 10⁻⁴ atm-m³/mol (estimated) | Indicates volatilization from water surfaces is a key fate process. charite.de |

| Water Solubility | 19 g/L | Moderately soluble, allowing for distribution in aquatic environments. fishersci.comeuropa.eu |

| Organic Carbon-Water (B12546825) Partition Coefficient (Koc) | ~12 (estimated) | Suggests very high mobility in soil. nih.govcharite.dechemicalbook.com |

Biodegradation Mechanisms of Ethyl Propionate in Aqueous and Soil Environments

Biodegradation is a primary mechanism for the removal of ethyl propionate from both water and soil. chemicalbook.comnih.gov The presence of an easily biodegradable ester functional group makes it susceptible to microbial degradation. chemicalbook.com In both aerobic and anaerobic conditions, the initial step in its breakdown is the hydrolysis of the ester bond. europa.eu

This hydrolysis is often facilitated by esterase enzymes, which are widespread in various microorganisms. europa.eu The reaction breaks down ethyl propionate into its constituent parts: ethanol (B145695) and propionic acid. europa.eupatsnap.com

CH₃CH₂COOCH₂CH₃ + H₂O → CH₃CH₂COOH + CH₃CH₂OH (Ethyl Propionate + Water → Propionic Acid + Ethanol)

Both ethanol and propionic acid are readily biodegradable and can be utilized by a wide range of microorganisms as carbon sources, entering into central metabolic pathways. europa.eupatsnap.com For instance, ethanol can be oxidized to acetyl-CoA, while propionic acid can be incorporated into intermediary metabolism. europa.eu In aquatic environments, the rapid biodegradation of these products can lead to a temporary increase in the Biological Oxygen Demand (BOD), potentially depleting oxygen levels in localized areas. patsnap.com Similarly, soil microbial communities can utilize the breakdown products, which may cause short-term shifts in the local nutrient cycles. patsnap.com Studies on similar compounds, like fenoxaprop-p-ethyl, have shown that bacteria such as Alcaligenes sp. can effectively degrade these types of esters. nih.gov